Cas no 476667-21-7 (5-Bromo-N1-tert-butoxycarbonylmethyl-uracil)

5-Bromo-N1-tert-butoxycarbonylmethyl-uracil Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 2-(5-bromo-2,4-dioxopyrimidin-1-yl)acetate
- 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil
-
- Inchi: 1S/C10H13BrN2O4/c1-10(2,3)17-7(14)5-13-4-6(11)8(15)12-9(13)16/h4H,5H2,1-3H3,(H,12,15,16)
- InChI Key: GTBVGFPZKBOSQJ-UHFFFAOYSA-N
- SMILES: O=C1C(Br)=CN(C(=O)N1)CC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 398
- XLogP3: 1
- Topological Polar Surface Area: 75.7
5-Bromo-N1-tert-butoxycarbonylmethyl-uracil Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6748734-2.5g |
tert-butyl 2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95.0% | 2.5g |
$1370.0 | 2025-03-13 | |
1PlusChem | 1P021R4T-1g |
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95% | 1g |
$926.00 | 2024-05-01 | |
1PlusChem | 1P021R4T-5g |
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95% | 5g |
$2569.00 | 2024-05-01 | |
Aaron | AR021RD5-50mg |
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95% | 50mg |
$248.00 | 2025-02-14 | |
Aaron | AR021RD5-1g |
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95% | 1g |
$987.00 | 2025-02-14 | |
Aaron | AR021RD5-500mg |
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95% | 500mg |
$776.00 | 2025-02-14 | |
Enamine | EN300-6748734-0.05g |
tert-butyl 2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95.0% | 0.05g |
$162.0 | 2025-03-13 | |
Enamine | EN300-6748734-10.0g |
tert-butyl 2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95.0% | 10.0g |
$3007.0 | 2025-03-13 | |
1PlusChem | 1P021R4T-500mg |
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95% | 500mg |
$737.00 | 2024-05-01 | |
1PlusChem | 1P021R4T-10g |
tert-butyl2-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetate |
476667-21-7 | 95% | 10g |
$3779.00 | 2024-05-01 |
5-Bromo-N1-tert-butoxycarbonylmethyl-uracil Related Literature
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
Additional information on 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil
Comprehensive Analysis of 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil (CAS No. 476667-21-7): Properties, Applications, and Innovations
In the realm of organic chemistry and pharmaceutical research, 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil (CAS No. 476667-21-7) stands out as a specialized compound with significant potential. This uracil derivative, characterized by its bromine substitution and tert-butoxycarbonylmethyl protection, is increasingly sought after for its unique reactivity and applications in nucleoside chemistry. Researchers and industry professionals frequently search for terms like "5-Bromo-N1-Boc-methyl-uracil synthesis", "CAS 476667-21-7 applications", and "uracil derivatives in drug discovery", reflecting its growing relevance in cutting-edge scientific endeavors.
The molecular structure of 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil incorporates a bromine atom at the 5-position of the uracil ring, which enhances its electrophilic properties, making it a valuable intermediate in cross-coupling reactions. The N1-tert-butoxycarbonylmethyl (N1-Boc-methyl) group serves as a protective moiety, safeguarding the nitrogen during synthetic processes while allowing selective deprotection when needed. This dual functionality has sparked interest in fields such as antiviral drug development and modified nucleoside synthesis, aligning with trending topics like "precision medicine" and "next-generation therapeutics".
Recent studies highlight the compound's role in click chemistry and bioconjugation, addressing the demand for efficient labeling techniques in proteomics and diagnostic imaging. Its compatibility with palladium-catalyzed reactions (e.g., Suzuki-Miyaura couplings) further positions it as a versatile building block for heterocyclic scaffolds. Searches for "Boc-protected uracil derivatives" and "brominated nucleobase reagents" have surged, underscoring its utility in high-throughput screening and combinatorial chemistry.
From a synthetic perspective, 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil offers advantages in atom economy and step efficiency, key concerns in sustainable chemistry. Its stability under ambient conditions contrasts with more labile uracil analogs, reducing storage challenges—a frequent query among researchers ("stable uracil derivatives for long-term use"). Moreover, its solubility profile (moderate in polar aprotic solvents) facilitates reactions in diverse media, a feature highlighted in forums discussing "greener synthetic routes".
In the context of AI-driven drug design, this compound's structural features are being explored via machine learning algorithms to predict novel bioactivities. The bromine moiety's role in halogen bonding interactions is particularly scrutinized, tying into searches like "halogenated uracils in target engagement". Such applications resonate with the broader scientific community's focus on computational chemistry and rational drug design paradigms.
Quality control protocols for CAS No. 476667-21-7 typically involve HPLC purity analysis and NMR characterization, with vendors often queried about "certificates of analysis for Boc-protected uracils". Regulatory compliance for research use (non-GMP) is straightforward, though users increasingly inquire about "scalable synthesis protocols" to support preclinical development—a testament to its translational potential.
Looking ahead, 5-Bromo-N1-tert-butoxycarbonylmethyl-uracil is poised to play a pivotal role in advancing nucleic acid therapeutics, including antisense oligonucleotides and mRNA modifications. Its adaptability to solid-phase synthesis aligns with the booming interest in oligonucleotide-based drugs, making it a compound to watch in the era of personalized medicine and RNA-targeting technologies.
476667-21-7 (5-Bromo-N1-tert-butoxycarbonylmethyl-uracil) Related Products
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 124-83-4((1R,3S)-Camphoric Acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)




